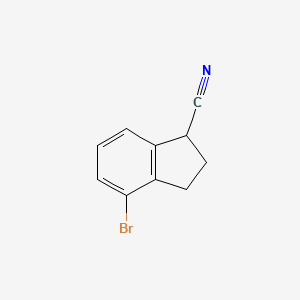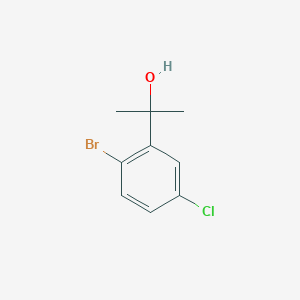
2-Ethylphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air. This compound is used as a reagent in organic synthesis, particularly in the derivatization of various compounds for analytical purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylphenyl chloroformate typically involves the reaction of 2-ethylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) formed during the reaction. The general reaction is as follows:
2-Ethylphenol+Phosgene→2-Ethylphenyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. The reaction is conducted in a controlled environment to ensure safety and maximize yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylphenyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethylphenol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reaction with amines typically requires a base to absorb the HCl produced.
Alcohols: Reaction with alcohols also requires a base to neutralize the HCl.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
2-Ethylphenol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Ethylphenyl chloroformate is widely used in scientific research for various applications:
Biology: It is employed in the derivatization of biological samples to facilitate their analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethylphenyl chloroformate involves its reactivity as an acyl chloride. It reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Vergleich Mit ähnlichen Verbindungen
- Methyl Chloroformate
- Ethyl Chloroformate
- Isopropyl Chloroformate
- Benzyl Chloroformate
- Phenyl Chloroformate
Comparison: 2-Ethylphenyl chloroformate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to methyl and ethyl chloroformates, it has a higher boiling point and greater thermal stability. Its aromatic nature also makes it more suitable for specific derivatization reactions in analytical chemistry .
Eigenschaften
Molekularformel |
C9H9ClO2 |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
(2-ethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-2-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
IVUVMFODYIFHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)











